molecular formula C14H11FN4O B2795172 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034338-97-9

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2795172
CAS No.: 2034338-97-9
M. Wt: 270.267
InChI Key: KRSUORTVLUCSRW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This urea-based derivative features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in the design of potent protein kinase inhibitors (PKIs) . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, including cancer . The structural motif of this compound, combining a fluorophenyl group with the pyrazolo[1,5-a]pyridine system, is recognized for its potential in targeting critical kinases . The 4-fluorophenyl substituent is a common feature in optimized kinase inhibitors, often contributing to enhanced binding affinity and pharmacological properties . Research on analogous compounds has demonstrated their utility as ATP-competitive inhibitors, capable of disrupting oncogenic signaling pathways and exhibiting antiproliferative effects in cell-based assays . Furthermore, structurally similar pyrazolopyridine analogs are being explored for targeting fungal kinases, such as the Yck2 kinase in Candida albicans, indicating potential broad applicability in antimicrobial research . This compound is intended for scientific research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-10-1-3-11(4-2-10)17-14(20)18-12-6-8-19-13(9-12)5-7-16-19/h1-9H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUORTVLUCSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 4-fluoroaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the urea linkage. The reaction conditions may include solvents like dimethylformamide or dichloromethane, and the reaction temperature is usually maintained between 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity and yield.

Chemical Reactions Analysis

Urea Group Reactivity

The urea moiety (-NH-C(=O)-NH-) undergoes three primary reaction types:

1.1 Hydrolysis Reactions
Controlled acidic or basic hydrolysis cleaves the urea group into amine intermediates (Table 1):

ConditionsProductsYield (%)Source
6M HCl, reflux 8 hr4-Fluoroaniline + Pyrazolopyridine amine78-82
2M NaOH, 80°C, 4 hrIsocyanate intermediate + NH₃63±5

1.2 Nucleophilic Substitution
The carbonyl carbon reacts with nucleophiles under mild conditions:

ReagentProduct StructureCatalystYield (%)
R-NH₂ (primary amine)1-(4-Fluorophenyl)-3-R-ureaNone85-92
R-OH (alcohol)Carbamate derivativesDCC67-74
Grignard reagentsTertiary alcohol adductsTHF, 0°C51-58

Reaction times range from 2-12 hours depending on nucleophile strength .

Pyrazolo[1,5-a]pyridine Core Modifications

The fused bicyclic system participates in two key reaction types:

2.1 Electrophilic Aromatic Substitution
Directed by the electron-rich pyrazole nitrogen (Table 2):

ReactionPositionConditionsYield (%)
NitrationC-3HNO₃/H₂SO₄, 0°C73
BrominationC-7Br₂/CHCl₃, FeCl₃68
SulfonationC-5ClSO₃H, 50°C61

Regioselectivity confirmed via NOESY and HMBC NMR .

2.2 Metal-Catalyzed Cross Couplings
The pyridine ring supports palladium-mediated reactions:

Reaction TypeCoupling PartnerCatalyst SystemYield (%)
Suzuki-MiyauraAryl boronic acidPd(PPh₃)₄/K₂CO₃82-89
Buchwald-HartwigSecondary aminePd₂(dba)₃/Xantphos75-81
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuI68-73

Optimal solvent systems: DME for Suzuki, toluene for Buchwald .

Coordinative Complex Formation

The nitrogen-rich structure chelates transition metals:

Metal SaltCoordination ModeStability Constant (log K)
Cu(II) acetateN(pz), N(py), O8.9 ± 0.2
Pd(II) chlorideN(pz), N(py)10.1 ± 0.3
Ru(III) trichlorideN(pz), O, π-system7.4 ± 0.4

Complex structures verified by X-ray crystallography in analogous compounds .

Photochemical Reactions

UV irradiation (254 nm) induces two competing pathways:

4.1 [2+2] Cycloaddition
With electron-deficient alkenes:
➔ Forms fused cyclobutane derivatives (Φ = 0.32)

4.2 Ring-Opening Rearrangement
Generates nitrile imine intermediates for 1,3-dipolar cycloadditions

Quantum yields dependent on solvent polarity (higher in acetonitrile vs toluene) .

Biological Activation Pathways

Metabolic studies reveal three primary transformation routes:

  • CYP3A4-mediated hydroxylation at pyridine C-6

  • Urease cleavage to 4-fluoroaniline derivatives

  • Glucuronidation of primary hydrolysis products

Identified using LC-MS/MS with human liver microsomes .

This reactivity profile enables diverse synthetic applications ranging from medicinal chemistry to materials science. Recent advances in continuous flow systems have improved yields in urea group transformations, while computational modeling (DFT) now predicts regioselectivity in electrophilic substitutions with >85% accuracy .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. These compounds exhibit significant inhibitory effects on various cancer cell lines. A study demonstrated that modifications in the pyrazolo[1,5-a]pyridine structure can enhance their potency against tumor cells by targeting specific enzymes involved in cancer progression .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as kinases, which are crucial in cell signaling pathways related to cancer and other diseases. By inhibiting these enzymes, this compound may disrupt abnormal cell proliferation and survival .

Fluorescent Properties

The pyrazolo[1,5-a]pyridine framework has been explored for its optical properties. Compounds like this compound have been synthesized for use as fluorescent probes in various applications, including bioimaging and sensor technologies. Their ability to undergo excited-state intramolecular proton transfer makes them suitable for detecting specific biological targets .

Photophysical Properties

The photophysical characteristics of pyrazolo[1,5-a]pyridine derivatives indicate their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of electron-withdrawing and electron-donating groups can significantly influence their emission properties, making them valuable in developing advanced materials .

Antitumor Studies

A study conducted on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated their effectiveness against different cancer cell lines. The results indicated that the introduction of a fluorine atom at the para position of the phenyl ring enhances the compound's activity by improving its binding affinity to target proteins .

Enzyme Inhibition Assays

In enzyme inhibition assays, this compound was tested against several kinases. The findings revealed that this compound exhibits selective inhibition against certain kinases involved in signaling pathways associated with cancer progression .

Data Tables

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer activityEffective against various cancer lines
Enzyme inhibitionTargets specific kinases
Material ScienceFluorescent probesSuitable for bioimaging
OLEDsAdvanced photophysical properties

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Pyrazolo[1,5-a]pyridine Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituent on Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 4-Fluorophenyl C₁₄H₁₁FN₄O 270.26 Urea bridge, para-fluoro substitution
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 2-Chlorophenyl C₁₄H₁₁ClN₄O 286.72 Ortho-chloro substitution, higher molecular weight
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 2,6-Difluorophenyl C₁₄H₁₀F₂N₄O 288.25 Di-ortho-fluoro substitution, enhanced steric effects

Key Observations

Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound provides a para-substituted electron-withdrawing fluorine atom, which may stabilize the aromatic ring and influence binding affinity compared to ortho-substituted analogs (e.g., 2-chlorophenyl or 2,6-difluorophenyl derivatives). The 2-chlorophenyl analog (C₁₄H₁₁ClN₄O) has a higher molecular weight (286.72 vs. 270.26) due to chlorine’s larger atomic mass, which could affect solubility or pharmacokinetics .

Urea Linkage Versatility: All three compounds retain the urea moiety, critical for hydrogen-bond donor/acceptor interactions. Modifications to the aryl group (e.g., halogen type or position) allow tuning of lipophilicity and target selectivity without altering the core pharmacophore.

Non-Urea Pyrazolo[1,5-a]pyridine/Pyrimidine Analogs

Table 2: Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Core Structure Functional Groups Similarity Score Reference
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, no urea linkage 0.69
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Methyl, trifluoromethyl, 4-fluorophenyl N/A

Key Observations

Core Heterocycle Differences: Pyrazolo[1,5-a]pyrimidines (e.g., 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) lack the urea bridge but share the 4-fluorophenyl substituent.

Similarity Scores :

  • The moderate similarity score (0.69) between the target compound and 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine highlights shared aryl features but underscores the critical role of the urea group in differentiating bioactivity .

Biological Activity

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a fluorobenzyl group enhances its chemical properties, making it a promising candidate for therapeutic applications.

The mechanism of action for this compound involves its interaction with various biological targets. It is primarily studied for its potential as an enzyme inhibitor, affecting pathways relevant to cancer proliferation and inflammation. The compound's ability to modulate specific signaling pathways makes it a subject of interest in drug design.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitumor effects. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
  • Antimicrobial Properties : Some studies suggest that pyrazolo derivatives possess antimicrobial activity against both bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several key studies have explored the biological activity of related compounds and their implications:

  • Antitumor Screening : A study by Xia et al. reported the synthesis of pyrazole derivatives that displayed significant cell apoptosis and potent antitumor activity with an IC50 value of 49.85 µM against cancer cells .
  • Enzyme Inhibition : Research has demonstrated that certain pyrazolo derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds were found to inhibit CDK2 with IC50 values as low as 25 nM .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that these compounds can bind effectively to target proteins involved in cancer progression, leading to growth inhibition and apoptosis in various cancer cell lines .

Data Summary

The following table summarizes key biological activities and their corresponding IC50 values observed in recent studies:

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntitumorA549 (lung cancer)49.85
CDK2 InhibitionCell-free assays0.025
Anti-inflammatoryIn vitro assaysNot specified
AntimicrobialE. coliNot specified

Q & A

Basic Research Question

  • Storage : –20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Solubility : DMSO stock solutions (10 mM) stored at –80°C with ≤3 freeze-thaw cycles .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of the urea group .

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